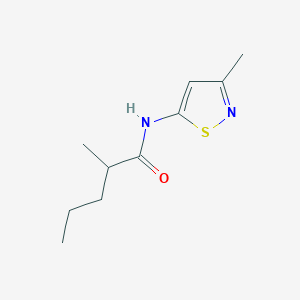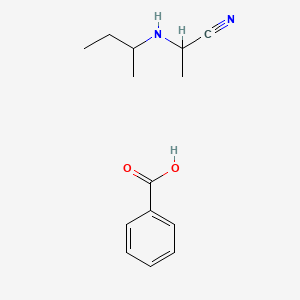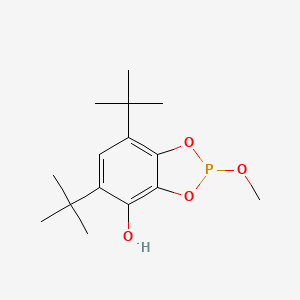
Trematol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trematol, also known as tramadol, is a synthetic opioid analgesic used primarily for the treatment of moderate to severe pain. It is known for its dual mechanism of action, which includes both opioid receptor agonism and inhibition of norepinephrine and serotonin reuptake. This unique combination makes tramadol effective for a variety of pain conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tramadol typically involves the Mannich reaction, where a secondary amine reacts with formaldehyde and a phenol. The key steps include:
Mannich Reaction: The reaction of 3-methoxyphenol with formaldehyde and dimethylamine to form the Mannich base.
Grignard Reaction: The Mannich base is then subjected to a Grignard reaction with cyclohexanone to yield tramadol.
Industrial Production Methods: Industrial production of tramadol often involves the same synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Tramadol can undergo oxidation to form N-oxide derivatives.
Reduction: It can be reduced to form desmethyltramadol.
Substitution: Tramadol can undergo substitution reactions, particularly at the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products:
O-desmethyltramadol: Formed through metabolic processes.
N-oxide derivatives: Formed through oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Tramadol has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying opioid receptor interactions.
Biology: Studied for its effects on neurotransmitter systems.
Medicine: Widely used in pain management research, particularly for chronic pain conditions.
Industry: Used in the development of new analgesic formulations and delivery systems.
Wirkmechanismus
Tramadol exerts its effects through a dual mechanism:
Opioid Receptor Agonism: Tramadol and its active metabolite, O-desmethyltramadol, bind to μ-opioid receptors in the central nervous system, altering the perception of pain.
Inhibition of Norepinephrine and Serotonin Reuptake: Tramadol inhibits the reuptake of these neurotransmitters, enhancing their pain-relieving effects.
Vergleich Mit ähnlichen Verbindungen
Tapentadol: Similar to tramadol but with a higher potency and a different balance of opioid and norepinephrine reuptake inhibition.
Codeine: Another opioid analgesic, but with a higher potential for addiction and different metabolic pathways.
Gabapentin: An anticonvulsant with pain-relieving properties, but works through different mechanisms involving calcium channels.
Uniqueness of Tramadol: Tramadol’s unique combination of opioid receptor agonism and neurotransmitter reuptake inhibition sets it apart from other analgesics. This dual mechanism provides effective pain relief with a lower risk of addiction compared to traditional opioids.
Eigenschaften
CAS-Nummer |
64554-36-5 |
|---|---|
Molekularformel |
C30H50O |
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(3S,3aR,5aR,5bR,7aR,9S,11aS,13aS,13bR)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20-9-12-24-28(20,6)17-18-29(7)22-10-11-23-26(3,4)25(31)14-15-27(23,5)21(22)13-16-30(24,29)8/h13,19-20,22-25,31H,9-12,14-18H2,1-8H3/t20-,22-,23-,24+,25-,27+,28+,29+,30-/m0/s1 |
InChI-Schlüssel |
VWYANPOOORUCFJ-SODLRXKTSA-N |
Isomerische SMILES |
CC(C)[C@@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@]2(CC=C4[C@@H]3CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)C)C)C |
Kanonische SMILES |
CC(C)C1CCC2C1(CCC3(C2(CC=C4C3CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Dispiro[2.1.2.1]octan-4-one](/img/structure/B14499083.png)
![1-[Chloro(phenylsulfanyl)methyl]naphthalene](/img/structure/B14499085.png)





![4-[(E)-(1-Methyl-1H-pyrrol-2-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14499159.png)
